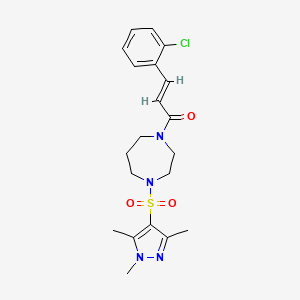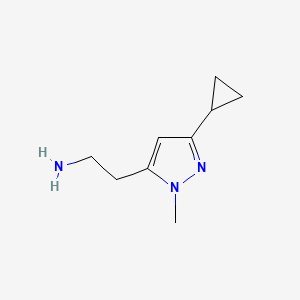![molecular formula C8H15NO3S B2550475 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 790232-27-8](/img/structure/B2550475.png)
2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
The utility of acidic ionic liquids, particularly those based on acetate such as EMIMOAc, is explored for CO2 absorption, electrochemical reduction, and chemical separations including esterification reactions of alcohols, amines, and starch. These acidic solutions showcase unique proton transfer and esterification reactions, offering insights into acid strength in ionic liquid solvents and potential applications in synthetic chemistry (Tran et al., 2017).
Biological Activity of Sulfur- and Nitrogen-Containing Compounds
Research on sulfur- and nitrogen-containing compounds reveals their physiological properties, indicating potential applications in drug development. The synthesis of new thiourea and acetophenone derivatives demonstrates significant biological activities, including antioxidant effects and the stabilization of biological membranes, hinting at their utility in creating novel therapeutic agents (Farzaliyev et al., 2020).
Catalytic Applications in Organic Synthesis
The use of sulfuric acid derivatives as recyclable catalysts for the synthesis of organic compounds such as 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) showcases their role in facilitating condensation reactions. This highlights the potential of these catalysts in sustainable and green chemistry practices, emphasizing their recyclability and efficiency in organic synthesis (Tayebi et al., 2011).
Novel Organocatalysts for Green Chemistry
The design and synthesis of novel, biological-based nano organo solid acids with urea moiety demonstrate their catalytic potential in synthesizing diverse organic molecules under mild and solvent-free conditions. These catalysts offer a green and sustainable approach to chemical synthesis, supporting the development of environmentally friendly catalytic processes (Zolfigol et al., 2015).
Analytical Measurement of Biological Specimens
A novel protocol for measuring discrete hydrogen sulfide pools in biological specimens has been developed, utilizing monobromobimane coupled with RP-HPLC. This method enables sensitive and accurate measurement of biologically active H₂S, providing valuable insights into the role of hydrogen sulfide in cellular functions and pharmacotherapeutic applications (Shen et al., 2012).
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-9(4-2)7(10)5-13-6-8(11)12/h3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRHCWRIDHGXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2550394.png)
![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)

![2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2550398.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2550402.png)
![N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2550406.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)


![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)
![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2550414.png)
